molecular formula C13H10INO2 B6749219 N-(3-hydroxyphenyl)-2-iodobenzamide

N-(3-hydroxyphenyl)-2-iodobenzamide

Cat. No.: B6749219
M. Wt: 339.13 g/mol
InChI Key: DQLMGKHNIGNMBA-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C13H10INO2 and its molecular weight is 339.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Sensing and Analytical Applications

N-(3-hydroxyphenyl)-2-iodobenzamide and related compounds have been utilized in the development of biosensors and electrochemical sensors. For instance, a modified carbon paste electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs was developed for the electrocatalytic determination of glutathione, demonstrating potent and persistent electron mediating behavior with a significant sensitivity range (Karimi-Maleh et al., 2014). Another study presented an electrochemical sensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified ZnO/CNT carbon paste electrode for the determination of captopril, showcasing impressive sensitivity and a wide linear range for detection (Bagheri et al., 2014).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of compounds similar to this compound have been a focus of research, contributing to the understanding of their properties and potential applications. For example, a study on N-3-hydroxyphenyl-4-methoxybenzamide explored its molecular structure using single-crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry, particularly dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Synthesis and Chemical Transformations

Various studies have focused on the synthesis and chemical transformations involving this compound and structurally related compounds. The synthesis of spirooxindoles via intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides using phenyliodine(III) bis(trifluoroacetate) (PIFA) was demonstrated as an efficient method (Yu et al., 2011). Additionally, the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides was presented as a proficient synthesis method for 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones (Chen et al., 2013).

Anticancer Properties and Biological Evaluation

The exploration of the biological properties and potential medicinal applications of compounds related to this compound has been a significant area of interest. For instance, a study on niclosamide derivatives, including compounds similar to this compound, demonstrated significant cytotoxicity against a variety of cancer cell lines, indicating their potential as anticancer agents (Tang et al., 2017). Additionally, novel quinazolinone and benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against cancer cell lines, showcasing promising results (El-Hashash et al., 2018).

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLMGKHNIGNMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.